molecular formula C27H32O6 B1175272 UNC-5 protein CAS No. 149592-60-9

UNC-5 protein

Cat. No.: B1175272
CAS No.: 149592-60-9
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Description

The UNC-5 protein is a single-pass transmembrane receptor that is a critical component of the axon guidance machinery during neural development . It belongs to the Uncoordinated-5 (Unc5) family of netrin receptors, which in humans includes UNC5A, UNC5B, UNC5C, and UNC5D . These receptors are characterized by an extracellular region containing two immunoglobulin (Ig) domains and two thrombospondin type 1 (TSP1) domains, and an intracellular region featuring ZU-5, UPA, and death domains (DD) crucial for signaling . As a receptor for netrins like UNC-6 (netrin-1 in vertebrates), UNC-5 mediates chemorepulsion, guiding migrating cells and growing axons away from sources of netrin production, thereby helping to establish proper neural circuitry . This repulsive function often acts in concert with or modulates the attractive signaling of the DCC (Deleted in Colorectal Cancer) netrin receptor . Beyond its established role in neuronal development, UNC-5 has emerged as a significant protein in cancer research. It functions as a dependence receptor, meaning it promotes cell survival and differentiation when bound to its netrin ligand but can induce apoptosis in the absence of the ligand . This dual nature suggests it may act as a tumor suppressor, and its expression is frequently altered in various cancers, including glioma, colon cancer, and non-small cell lung carcinoma . Furthermore, UNC-5 receptors interact with other cell surface proteins, such as Glypican-3 (GPC3), to regulate contact repulsion, guiding the migration of both cortical neurons and cancer cells . This purified recombinant Human this compound is an essential tool for investigating the mechanisms of cell migration, axon pathfinding, and apoptosis signaling in developmental biology and neuroscience. It is also highly valuable for studying the role of netrin signaling pathways in tumorigenesis and for screening potential therapeutic compounds in cancer research . The product is supplied with a guaranteed high level of purity and activity, suitable for applications such as cell-based assays, functional ELISA, and protein-protein interaction studies. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

149592-60-9

Molecular Formula

C27H32O6

Synonyms

UNC-5 protein

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

Recent studies indicate that UNC-5 proteins can serve as therapeutic targets in cancer due to their involvement in apoptosis regulation and tumorigenesis:

  • Netrin-1 Signaling : Netrin-1 interacts with UNC-5 receptors to influence cell survival pathways. When engaged by netrin ligands, DCC (Deleted in Colorectal Carcinoma) may inhibit apoptosis through p53-dependent mechanisms. Conversely, the absence of netrin can lead to apoptosis via UNC-5 signaling pathways .
  • Fusion Proteins : Recombinant fusion proteins combining UNC-5 domains with immunoglobulin fragments have been developed to inhibit netrin-1 signaling. These fusion proteins can induce apoptosis in cancer cells overexpressing netrin-1, making them potential candidates for targeted cancer therapies .
Fusion Protein Target Application
UNC5A-FcNetrin-1Induces apoptosis in cancer cells
UNC5B-FcNetrin-1Potential treatment for tumors
UNC5C-FcNetrin-1Investigational therapeutic agent

Glioma Proliferation

Studies have shown that UNC5A can promote glioma cell proliferation through NF-kappaB signaling pathways. This suggests a dual role where UNC-5 proteins might act both as tumor suppressors and promoters depending on the cellular context .

Axon Guidance

UNC-5 proteins are essential for proper axon guidance during neural development:

  • Repulsive Signals : In model organisms like Caenorhabditis elegans, UNC-5 acts as a repulsive receptor for netrins, guiding axons away from midline structures during development. This repulsion is mediated through specific cytoplasmic domains that dictate the cellular response to netrins .

Schwann Cell Proliferation

Research indicates that netrin-1 acts as a trophic factor for Schwann cells via UNC5B receptors:

  • Peripheral Nerve Injury : In injured peripheral nerves, netrin-1 promotes Schwann cell proliferation through UNC5B expression. This suggests that targeting this pathway could enhance nerve repair mechanisms following injury .

Case Studies and Research Findings

Several studies have documented the roles of UNC-5 proteins across various contexts:

  • Tumorigenesis and Apoptosis : A study highlighted the role of DCC and UNC-5 in colorectal cancer, showing that their signaling pathways could be manipulated to induce selective apoptosis in tumor cells .
  • Neurodevelopmental Disorders : Research on Drosophila has demonstrated that misexpression of UNC-5 affects motor neuron axon guidance, leading to neurodegenerative phenotypes .
  • Heparin Interaction : Structural studies revealed that UNC-5 binds heparin, which enhances its interaction with netrins, suggesting potential therapeutic avenues for modulating these interactions in both neurodevelopmental and oncological contexts .

Comparison with Similar Compounds

UNC-40/DCC: A Complementary Netrin Receptor

Structural Differences :

  • UNC-40/DCC lacks TSP1 domains but shares Ig-like domains with UNC-5. Unlike UNC-5, UNC-40 primarily mediates attraction to UNC-6/Netrin .

Functional Contrasts :

  • Protrusion Regulation: UNC-5 inhibits ventral/lateral growth cone protrusion via FMOs (flavin monooxygenases) and UNC-33/CRMP, destabilizing actin and microtubules. Conversely, UNC-40 promotes dorsal protrusion, creating polarity .
  • Signaling Independence : UNC-5 can function independently of UNC-40 in self-avoidance (e.g., dendrite repulsion), relying on its Z-D cytoplasmic domain. UNC-40-dependent signaling requires the ZU-5 domain .
  • Genetic Interactions: Null mutations in both unc-5 and unc-40 are required to replicate unc-6 null phenotypes, indicating partial functional redundancy .

Table 1: UNC-5 vs. UNC-40

Feature UNC-5 UNC-40/DCC
Domains Ig, TSP1, ZU-5, Death domain Ig, P1-3 motifs
Netrin Response Repulsion Attraction
Protrusion Regulation Inhibits via FMOs/CRMP Promotes via Ena/VASP
Key Cytoplasmic Motifs Z-D (UNC-40-independent), ZU-5 P3 (downstream signaling)
Phosphorylation Tyrosine 482 critical for signaling Not reported

Vertebrate Homologs: UNC5A-D

Structural Conservation :

  • Vertebrate UNC5 homologs (UNC5A-D) retain Ig and TSP1 domains. For example, UNC5D includes I-set Ig domains and ZU-5 motifs .

Functional Divergence :

  • elegans UNC-5 .
  • Apoptosis : Vertebrate UNC5 receptors induce apoptosis in netrin-absence, a function absent in invertebrates .

Table 2: UNC-5 vs. Vertebrate Homologs

Feature C. elegans UNC-5 Vertebrate UNC5B
Developmental Role Axon guidance, cell migration Vascular patterning, apoptosis
Regulatory Mechanisms DAF-12 steroid receptor p53 interaction
Signal Peptide Present Present

SAX-3/Robo: A Parallel Guidance Receptor

Functional Overlap :

  • Both UNC-5 and SAX-3/Robo regulate axon guidance.

Regulatory Cross-Talk :

  • RPM-1, a presynaptic differentiation protein, negatively regulates both UNC-5 and SAX-3. rpm-1 mutants exhibit axon overextension suppressed by unc-5 or sax-3 mutations .

Lucilia sericata UNC-5: Divergent Features

Structural Differences :

  • The Lucilia UNC-5 lacks a signal peptide and has a smaller molecular weight (24 kDa vs. ~100 kDa in C. elegans). The UPA domain (residues 26–131) is conserved .

Functional Context :

  • Implicated in wound healing and nerve regeneration, reflecting adaptation to parasitic larval biology .

Regulatory Mechanisms Unique to UNC-5

  • Temporal Control : UNC-5 expression in C. elegans distal tip cells (DTCs) is upregulated by DAF-12 during developmental stage transitions, linking migration to maturation .
  • Post-Translational Regulation : MAX-1 inhibits UNC-5 activity by modulating its stability or membrane localization, preventing overactive repulsion .

Preparation Methods

Glycosylation and Disulfide Bond Requirements

Crystallographic studies reveal that UNC-5 receptors are heavily glycosylated, with conserved C-mannosylation sites on tryptophan residues (e.g., Trp245 and Trp248 in hUnc5A). Mutagenesis of glycosylation sites (e.g., N241Q in GPC3) disrupts UNC-5 binding, underscoring the importance of retaining post-translational modifications during purification. Additionally, the N-terminal lobe of GPC3 contains six disulfide bonds critical for structural stability, which must be preserved by maintaining reducing agents like dithiothreitol (DTT) in lysis buffers.

Recombinant Expression Systems for UNC-5 Production

Mammalian Expression Systems

The UNC School of Medicine’s Protein Expression and Purification (PEP) Core utilizes HEK293 and CHO cells for producing full-length UNC-5 proteins with native glycosylation patterns. For example, recombinant human UNC5B fused to an Fc chimera is expressed in HEK293T cells, yielding ~104 kDa proteins that retain ligand-binding activity. Key advantages include:

  • Proper folding : Mammalian systems facilitate correct disulfide bond formation.

  • Post-translational modifications : Glycosylation enhances solubility and receptor-ligand interactions.

Expression SystemYield (mg/L)AdvantagesLimitations
HEK2935–10Native PTMsHigh cost
E. coli20–50High yieldNo glycosylation

Bacterial Expression for Structural Studies

For crystallography, truncated UNC-5 extracellular domains (e.g., rUnc5D residues 32–307) are expressed in E. coli BL21(DE3) using pET vectors. Inclusion bodies are formed due to the absence of chaperones, requiring solubilization in 8 M guanidine-HCl and refolding. A typical protocol involves:

  • Induction : 0.5 mM IPTG at 16°C for 20 hours to reduce aggregation.

  • Lysis : French press or sonication in Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂.

  • Inclusion body washing : 4 M urea, 1% Triton X-100 to remove membrane contaminants.

Solubilization and Refolding Strategies

Denaturant-Based Extraction

Washed inclusion bodies are solubilized in 8 M guanidine-HCl or 6 M urea supplemented with 5–10 mM DTT. The choice of denaturant impacts recovery:

  • Guanidine-HCl : Superior solubilization but requires dialysis for refolding.

  • Urea : Less denaturing but may retain partial structure.

DenaturantConcentrationReducing AgentSolubilization Efficiency
Guanidine8 M5 mM DTT>90%
Urea6 M10 mM β-ME70–80%

Refolding by Gradient Dialysis

Refolding is achieved by stepwise dialysis against decreasing denaturant concentrations. For UNC-45A (a structurally similar protein), a 4°C gradient from 6 M to 1 M urea over 48 hours restored ATPase activity. For UNC-5, adding 0.5 M L-arginine and 2 mM glutathione redox buffer improves correct disulfide bond formation.

Affinity Chromatography and Tag-Based Purification

GST and Fc Fusion Systems

GST-tagged UNC-5 constructs (e.g., GST-GFP-UNC-45A) are purified using glutathione sepharose beads. Elution with 10 mM reduced glutathione yields ~80% pure protein. Alternatively, Fc-tagged UNC5B is isolated via protein A/G affinity columns, with elution at pH 3.0.

His-Tag Purification

Hexahistidine tags enable immobilized metal affinity chromatography (IMAC). A typical buffer contains 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 250 mM imidazole for elution.

Advanced Purification Techniques

Gel Filtration Chromatography

Superdex 200 Increase columns resolve UNC-5 oligomeric states. The octameric UNC5D-GPC3 complex (≈800 kDa) elutes at 12–14 mL, while monomers elute at 18–20 mL.

ColumnBufferFlow RateApplication
Superdex 20020 mM HEPES, 150 mM NaCl0.5 mL/minOligomer separation
HiLoad 16/6008 M urea, 1 mM DTT1 mL/minDenatured protein polishing

Ion Exchange Chromatography

Q Sepharose HP columns at pH 8.0 separate UNC-5 isoforms based on charge heterogeneity. A linear NaCl gradient (0–1 M) elutes contaminants before the target protein.

Quality Control and Functional Validation

Analytical Techniques

  • SDS-PAGE : Confirms >95% purity (Coomassie staining).

  • Mass spectrometry : Verifies glycosylation (e.g., +162 Da for hexose).

  • Surface plasmon resonance (SPR) : Measures binding kinetics to Netrin-1 (KD ≈ 10–100 nM).

Functional Assays

  • Cell repulsion assays : UNC5D-GPC3 complexes inhibit neuronal migration at EC₅₀ ≈ 50 nM.

  • Apoptosis assays : Caspase-3 activation in Netrin-1-depleted cells confirms UNC-5B dependence receptor activity.

Challenges and Troubleshooting

  • Aggregation : Add 0.01% Tween-20 to storage buffers.

  • Low yield : Optimize codon usage for E. coli (e.g., rare tRNA supplementation).

  • Loss of activity : Screen refolding additives (e.g., 0.1 M trehalose) .

Q & A

Q. What structural domains of UNC-5 are essential for its role in axon guidance and repulsion?

UNC-5 contains two extracellular immunoglobulin (Ig)-like domains for netrin binding, thrombospondin (Tsp) motifs for heparin interaction, and cytoplasmic ZU-5, Z-D, and death domains for signaling . To investigate these domains, researchers use truncation mutants (e.g., UNC-5ΔZU-5 or UNC-5ΔZD) and assess rescue capabilities in C. elegans migration assays. Structural techniques like X-ray crystallography (e.g., heparin-bound UNC-5 in ) or immunoprecipitation (e.g., ) can validate domain interactions.

Q. How do UNC-5 receptors interact with netrin ligands, and what methods identify binding interfaces?

UNC-5 binds netrin via its Ig domains, with heparin-binding regions modulating affinity ( ). Techniques like surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) with domain-specific mutants (e.g., Ig domain deletions) can map binding interfaces . For example, UNC-5 lacking the Ig domain fails to rescue dendritic self-avoidance in C. elegans (), confirming functional relevance.

Q. What experimental models are optimal for studying UNC-5's role in neural development?

C. elegans is widely used due to conserved UNC-5/netrin pathways and tractable genetics (e.g., DTC migration assays in ). Vertebrate models (mice, zebrafish) and cell lines (HEK293T) expressing UNC-5 homologs (e.g., RCM, UNC5B) enable phosphorylation and trafficking studies . RNAi or CRISPR knockouts in these systems can dissect developmental roles.

Advanced Research Questions

Q. How does tyrosine phosphorylation regulate UNC-5 signaling in vivo?

Phosphorylation at cytoplasmic residues (e.g., Y482 in C. elegans) is critical for UNC-5-mediated repulsion . Mutagenesis (Y→F substitutions) combined with phospho-specific antibodies reveals phosphorylation dynamics. For example, UNC-5 phosphorylation increases during larval development and is partially netrin-independent, suggesting ligand-independent regulatory mechanisms ( ).

Q. What methodologies distinguish UNC-40-dependent vs. UNC-40-independent UNC-5 signaling pathways?

  • UNC-40-dependent signaling : Requires the ZU-5 domain. Truncate ZU-5 (UNC-5ΔZU-5) and assess rescue in C. elegans dendritic self-avoidance ().
  • UNC-40-independent signaling : Depends on the Z-D domain. Use UNC-5ΔZD mutants and evaluate axon guidance defects in unc-40 null backgrounds . Co-localization studies (e.g., fluorescently tagged UNC-5/UNC-40) and downstream effector analysis (e.g., MIG-10/NAV2 in ) further differentiate pathways.

Q. How can contradictory data on UNC-5 phosphorylation dependency on netrin be resolved?

While UNC-5 phosphorylation persists in unc-6 (netrin) and unc-40 mutants ( ), netrin enhances phosphorylation levels in wild-type contexts. To reconcile this, perform time-resolved phosphoproteomics in ligand-stimulated vs. unstimulated cells. Additionally, screen for alternative kinases (e.g., Src-family) using inhibitors .

Q. What role do small GTPases play in regulating UNC-5 trafficking and activity?

MOM-5/Frizzled and CED-10/Rac GTPases regulate UNC-5 endocytic recycling, likely via AP-3-mediated lysosomal sorting ( ). Use GTPase-deficient mutants (e.g., ced-10 null) and track UNC-5::GFP localization in C. elegans. Förster resonance energy transfer (FRET) assays can probe SUMOylation-dependent UNC-5/APB-3 interactions ( ).

Q. How do post-translational modifications (e.g., SUMOylation) influence UNC-5 receptor function?

SUMOylation of MAX-1 (UNC-5 interactor) reduces UNC-5 binding, promoting lysosomal degradation via AP-3 ( ). Co-express SUMOylation-deficient MAX-1 (e.g., K→R mutants) and quantify UNC-5 stability via cycloheximide chase assays. In situ proximity ligation assays (PLA) can visualize SUMO-UNC-5 complexes.

Methodological Guidance

Q. What strategies are effective for analyzing UNC-5 mutations in functional studies?

  • Site-directed mutagenesis : Introduce point mutations (e.g., Y482F) or domain deletions and test rescue in unc-5 null models .
  • Transcriptional reporters : Use GFP-tagged UNC-5 (e.g., C. elegans strains in ) to monitor expression and localization.
  • High-resolution imaging : Confocal microscopy of dendritic self-avoidance defects in PVD∷UNC-5 transgenic lines ().

Q. How can researchers investigate UNC-5's role in apoptotic signaling as a dependence receptor?

UNC-5 induces apoptosis in netrin-free conditions. Use netrin-deprived cell cultures and measure caspase-3 activation via Western blot . CRISPR knockouts of UNC-5 in netrin-deficient models (e.g., unc-6 mutants) can validate pro-apoptotic roles in vivo.

Tables for Key Findings

Domain/Modification Functional Role Key Evidence
Ig domainsNetrin/heparin binding
ZU-5 domainUNC-40-dependent signaling
Z-D domainUNC-40-independent signaling
Y482 phosphorylationAxon repulsion
SUMOylationTrafficking regulation

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